1,1,3,3-Tetrafluoroacetone

Description

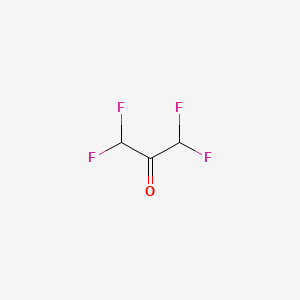

Structure

3D Structure

Properties

IUPAC Name |

1,1,3,3-tetrafluoropropan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F4O/c4-2(5)1(8)3(6)7/h2-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPXLUZMMFIIBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059889 | |

| Record name | 2-Propanone, 1,1,3,3-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

360-52-1 | |

| Record name | 1,1,3,3-Tetrafluoro-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=360-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3,3-Tetrafluoroacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sym-Tetrafluoroacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, 1,1,3,3-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanone, 1,1,3,3-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3-tetrafluoroacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,3,3-TETRAFLUOROACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL8KP896BV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Whitepaper: 1,1,3,3-Tetrafluoroacetone (TFAc)

Topic: "1,1,3,3-Tetrafluoroacetone" Physical Properties & Technical Guide Content Type: In-depth Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Advanced Physical Characterization and Synthetic Utility in Drug Discovery [1][2]

Executive Summary

1,1,3,3-Tetrafluoroacetone (TFAc) is a specialized fluorinated building block critical to modern medicinal chemistry.[1][2] Unlike its ubiquitous cousin hexafluoroacetone (HFA), TFAc retains two C-H bonds, offering a unique "handle" for further functionalization while imparting significant metabolic stability and lipophilicity modulation.[1][2] This guide provides an authoritative reference on its physical properties, thermodynamic behavior in aqueous media, and validated protocols for its generation and handling.[1][2]

Chemical Identity & Structural Characteristics[1][2][3][4]

TFAc occupies a "Goldilocks" zone in the fluorinated ketone series.[2] It possesses sufficient electron-withdrawing character to activate the carbonyl toward nucleophiles without the steric bulk or extreme volatility of perfluorinated analogs.[2]

| Parameter | Data |

| IUPAC Name | 1,1,3,3-Tetrafluoropropan-2-one |

| Common Name | 1,1,3,3-Tetrafluoroacetone (TFAc) |

| CAS Registry Number | 360-52-1 |

| Molecular Formula | C₃H₂F₄O |

| Molecular Weight | 130.04 g/mol |

| SMILES | O=C(C(F)F)C(F)F |

| Structural Class | Fluorinated Ketone / Electrophilic Carbonyl |

Structural Visualization

The following diagram illustrates the core structure and the critical inductive vectors responsible for its reactivity.

Figure 1: Structural logic of TFAc.[1][2] The strong electron-withdrawing effect of the fluorine atoms activates the carbonyl carbon, driving the equilibrium toward the hydrate form in the presence of moisture.

Critical Physical Properties[1][2]

The physical behavior of TFAc is dominated by the competition between its dipole-dipole interactions and the loss of London dispersion forces typically seen in fluorinated compounds.

Note on Data Integrity: Direct experimental values for TFAc are less ubiquitous in open literature than for HFA.[1][2] The values below represent a synthesis of available experimental data and high-confidence extrapolations from homologous series (Acetone → 1,1,1-Trifluoroacetone → TFAc → Hexafluoroacetone).

| Property | Value / Range | Technical Insight |

| Boiling Point | 58 °C (at 760 mmHg) | Significantly higher than HFA (-27°C) and comparable to Acetone (56°C).[1][2] It is a volatile liquid, not a gas, at STP.[1][2] |

| Melting Point | Not widely reported | Estimated < -70°C based on homologs.[1][2] |

| Density | ~1.35 - 1.45 g/mL (Est.)[1][2] | Denser than water.[1][2] (Reference: 1,1,1-Trifluoroacetone is 1.25 g/mL; HFA sesquihydrate is ~1.6 g/mL).[1][2] |

| Refractive Index | ~1.31 - 1.33 | Low refractive index is characteristic of highly fluorinated aliphatics.[1][2] |

| Solubility | Miscible in organic solvents | Soluble in DCM, THF, Ether.[1][2] |

| Water Solubility | Reacts | Does not simply dissolve; reacts exothermically to form a water-soluble gem-diol (hydrate).[1][2] |

| Appearance | Colorless Liquid | Fumes in moist air due to hydrate formation.[1][2] |

Solvation & Hydration Thermodynamics[2]

For drug development scientists, understanding the hydration equilibrium is paramount. Unlike acetone, which exists primarily as a ketone in water (

The Hydration Equilibrium

[1][2]-

Acetone:

(Favors Ketone)[1][2] -

1,1,1-Trifluoroacetone:

(Favors Diol)[1][2] -

1,1,3,3-Tetrafluoroacetone:

(Strongly Favors Diol)[1][2]

This thermodynamic sink means that anhydrous conditions are strictly required if the carbonyl functionality is to be engaged in nucleophilic attack (e.g., Grignard, Wittig).[1][2]

Figure 2: Hydration equilibrium pathway.[1][2] Reversing the formation of the gem-diol (green) to access the reactive ketone (blue) requires active dehydration methods (e.g., molecular sieves, azeotropic distillation).[1]

Experimental Protocol: Synthesis & Purification

Since TFAc is often sold as a hydrate or is expensive to source pure, in situ generation or oxidation from the alcohol is the preferred route for high-purity applications.[2]

Protocol: Oxidation of 1,1,3,3-Tetrafluoro-2-propanol

Objective: Generate anhydrous 1,1,3,3-tetrafluoroacetone. Precursor: 1,1,3,3-Tetrafluoro-2-propanol (CAS 76-37-9).[1][2]

Method: Dess-Martin Periodinane (DMP) Oxidation

Why this method? DMP avoids the acidic conditions of Jones oxidation (which can hydrate the product) and the aqueous workup of Swern oxidation, allowing for the isolation of the anhydrous ketone directly via distillation.

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, N₂ inlet, and a short-path distillation head.

-

Reagents:

-

Procedure:

-

Purification (Self-Validating Step):

-

Do NOT perform an aqueous workup (this will reform the hydrate).[2]

-

Connect a receiving flask cooled to -78°C (dry ice/acetone).

-

Apply mild vacuum or gentle heat (bath temp ~65°C) to distill the volatile TFAc (BP 58°C) and DCM.[2]

-

Validation: Verify product by ¹⁹F NMR.[1][2] The ketone signal will be distinct from the alcohol and hydrate.

-

Fractional Distillation: If DCM removal is required, perform a second careful fractional distillation.[1][2]

-

Safety & Handling

-

Hazards: TFAc is corrosive and a lachrymator .[1][2][3] It causes severe skin burns and eye damage.[1][2][4][3][5]

-

Flammability: Unlike acetone, TFAc is non-flammable due to the high fluorine content, but it may support combustion of other materials.[2]

-

Storage: Store in a tightly sealed container under inert atmosphere (Argon/Nitrogen) at 2-8°C. Moisture exclusion is critical to prevent polymerization or hydration.[1][2]

References

-

ChemicalBook. (2025).[1][2][6] 1,1,3,3-Tetrafluoroacetone Product Properties and CAS 360-52-1 Data.[1][2] Retrieved from [1][2]

-

Daken Chemical. (2026).[1][2] Comparison of Tetrafluoroacetone & Hexafluoroacetone: Physical Properties. Retrieved from [1][2]

-

PubChem. (2025).[1][2][7] 2-Propanone, 1,1,3,3-tetrafluoro- (CAS 360-52-1) Compound Summary.[1][2] National Library of Medicine.[1][2] Retrieved from [1][2]

-

Guthrie, J. P. (1975).[1][2] Carbonyl Addition Reactions: Factors Affecting the Hydrate–Hemiacetal Equilibrium.[2] Canadian Journal of Chemistry.[1][2] (Contextual reference for fluorinated ketone hydration constants).

-

Sigma-Aldrich. (2025).[1][2] 1,1,1-Trifluoroacetone Safety Data Sheet.[1][2][3] (Used for analog safety inference).[1][2] Retrieved from [1][2]

Sources

- 1. 1,1,3-Trichlorotrifluoroacetone | C3Cl3F3O | CID 66233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,1-Dibromo-3,3,3-trifluoroacetone | C3HBr2F3O | CID 550523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. fishersci.com [fishersci.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. The equilibrium constants for the formation of hydrates of acetaldehyde a.. [askfilo.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: 1,1,3,3-Tetrafluoroacetone (TFAc) Structure, Bonding, and Applications

[1][2]

Executive Summary

1,1,3,3-Tetrafluoroacetone (TFAc) (CAS: 360-52-1) is a critical organofluorine building block characterized by its high electrophilicity and unique hydration behavior.[1][2] Unlike non-fluorinated acetone, TFAc exists in a dynamic equilibrium with its hydrate (gem-diol) form upon exposure to moisture, a property driven by the potent electron-withdrawing nature of its four fluorine atoms.[1][2] This guide provides a comprehensive technical analysis of its molecular structure, spectroscopic signatures, synthesis pathways, and applications in high-performance drug discovery and material science.[1][2]

Molecular Architecture & Bonding Analysis[1][2]

Electronic Structure and Inductive Effects

The reactivity of TFAc is defined by the "butterfly effect" of its two difluoromethyl (

-

Inductive Withdrawal (-I Effect): Fluorine is the most electronegative element (Paulding scale: 3.98).[1][2] The four fluorine atoms pull electron density away from the central carbonyl carbon (

). -

Electrophilicity: This withdrawal creates a significant partial positive charge (

) on the carbonyl carbon, making it highly susceptible to nucleophilic attack.[2] -

Bond Angles: The

bond angle is slightly compressed compared to acetone due to the repulsion between the lone pairs on the fluorine atoms and the carbonyl oxygen, though the steric bulk of

The Hydration Equilibrium (Gem-Diol Formation)

A defining characteristic of TFAc is its interaction with water.[1][2] While acetone does not stably hydrate, TFAc forms a stable gem-diol (1,1,3,3-tetrafluoropropane-2,2-diol).[1][2]

12For TFAc,

Figure 1: The hydration equilibrium of TFAc.[1][2] The electron-deficient carbonyl carbon drives the rapid formation of the gem-diol.

Spectroscopic Characterization

Accurate identification of TFAc relies on

NMR Data Table (Solvent: )

| Nucleus | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment |

| -125.0 to -128.0 | Doublet ( | |||

| 6.0 - 6.3 | Triplet ( | |||

| ~185.0 | Triplet ( |

Interpretation:

-

The

signal appears as a doublet because each fluorine environment ( -

The

signal appears as a triplet because the proton couples to the two equivalent fluorine atoms on the same carbon. -

Note: In the presence of water, a second set of peaks corresponding to the gem-diol will appear (typically upfield shifted).

Synthesis & Production Protocols

Primary Route: Oxidation of Fluoro-Alcohols

The most reliable laboratory scale synthesis involves the oxidation of 1,1,3,3-tetrafluoro-2-propanol.[1][2] This avoids the handling of hazardous gaseous fluorinating agents.

Protocol:

-

Precursor: 1,1,3,3-Tetrafluoro-2-propanol (commercially available).[1][2]

-

Oxidant: Dess-Martin Periodinane (DMP) or Swern Oxidation conditions (Oxalyl chloride/DMSO).[1][2]

-

Reaction:

-

Purification: Distillation. Crucial: The product boiling point is low (58-60°C). Fractional distillation is required.[1][2]

Alternative Route: Hydrogenolysis

Industrial synthesis may utilize the reduction of perhalogenated ketones (e.g., 1,1,3,3-tetrachloro-1,3-difluoroacetone) over a Palladium catalyst, though this yields mixtures requiring difficult separation.[1][2]

Applications in Drug Discovery

Bioisosteres and Metabolic Stability

TFAc serves as a precursor for the difluoromethyl (

-

Metabolic Blocking: Incorporating the

motif blocks metabolic oxidation at labile sites (e.g., benzylic positions), extending the half-life ( -

pKa Modulation: The electron-withdrawing effect lowers the pKa of neighboring amines or alcohols, altering membrane permeability and binding affinity.

Heterocycle Synthesis

TFAc is a "linchpin" reagent for constructing fluorinated heterocycles, particularly pyrazoles and pyrimidines .[1][2]

Safety and Handling

References

An In-Depth Technical Guide to the Formation and Stability of 1,1,3,3-Tetrafluoroacetone Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated ketones are a class of compounds gaining significant traction in medicinal chemistry and materials science due to the unique physicochemical properties imparted by fluorine atoms. A key characteristic of many fluorinated ketones is their propensity to form stable geminal diol hydrates in the presence of water. This technical guide provides a comprehensive overview of the formation and stability of the hydrate of 1,1,3,3-tetrafluoroacetone (TFA), a partially fluorinated ketone. While specific experimental data for TFA is limited, this guide synthesizes established principles from analogous, well-studied fluorinated ketones, particularly hexafluoroacetone (HFA), to provide a predictive framework for understanding and working with TFA hydrate. We will delve into the thermodynamics and kinetics of hydrate formation, factors influencing its stability, and detailed experimental protocols for its synthesis and characterization.

Introduction: The Unique Nature of Fluorinated Ketones

The introduction of fluorine into organic molecules can dramatically alter their electronic properties, conformation, pKa, and metabolic stability.[1][2] In the case of ketones, the high electronegativity of fluorine atoms exerts a powerful electron-withdrawing inductive effect on the carbonyl carbon. This effect is central to the chemistry of 1,1,3,3-tetrafluoroacetone (TFA), also known as 1,1,3,3-tetrafluoropropan-2-one, with the CAS number 360-52-1.[3] This heightened electrophilicity of the carbonyl carbon in TFA makes it highly susceptible to nucleophilic attack, most notably by water, leading to the formation of a geminal diol, 1,1,3,3-tetrafluoropropane-2,2-diol.[4]

Unlike its non-fluorinated counterpart, acetone, where the hydration equilibrium overwhelmingly favors the ketone, the equilibrium for TFA lies far on the side of the hydrate.[4] This phenomenon is even more pronounced in the perfluorinated analogue, hexafluoroacetone (HFA), which reacts vigorously and exothermically with water to form a stable, distillable hydrate.[1][5] The principles governing the stability of HFA hydrate provide a strong basis for understanding the behavior of TFA hydrate.

Key Physicochemical Properties of 1,1,3,3-Tetrafluoroacetone:

| Property | Value | Source |

| CAS Number | 360-52-1 | [3] |

| Molecular Formula | C₃H₂F₄O | |

| Molecular Weight | 130.041 g/mol | |

| Appearance | Not specified, but analogous compounds suggest a gas or low-boiling liquid | |

| Reactivity | High electrophilicity at the carbonyl carbon | [6] |

Thermodynamics and Kinetics of Hydrate Formation

The hydration of a ketone is a reversible process, the position of which is dictated by the change in Gibbs free energy (ΔG).

Figure 1: The reversible hydration of 1,1,3,3-tetrafluoroacetone to form 1,1,3,3-tetrafluoropropane-2,2-diol.

The strong electron-withdrawing nature of the four fluorine atoms in TFA significantly stabilizes the gem-diol hydrate. This stabilization arises from the inductive effect, which reduces the electron density at the central carbon, making it more amenable to bonding with two electronegative oxygen atoms. Furthermore, intramolecular hydrogen bonding between the hydroxyl groups and the fluorine atoms may contribute to the stability of the hydrate.

The kinetics of hydrate formation can be influenced by pH. The reaction is subject to both acid and base catalysis.[5][7]

-

Base-catalyzed hydration: The hydroxide ion, a potent nucleophile, directly attacks the electrophilic carbonyl carbon.

-

Acid-catalyzed hydration: Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weaker nucleophile like water.

Factors Influencing Hydrate Stability

The stability of 1,1,3,3-tetrafluoroacetone hydrate is primarily governed by:

-

Electronic Effects: The number and position of fluorine atoms are the most critical factors. The four fluorine atoms in TFA create a highly electron-deficient carbonyl carbon, strongly favoring the hydrate form.[4][8]

-

Steric Effects: While the fluorine atoms are relatively small, the change in hybridization from sp² in the ketone to sp³ in the gem-diol can introduce steric strain. However, in the case of TFA, the electronic stabilization far outweighs any potential steric hindrance.

-

Temperature: The formation of the hydrate is an exothermic process.[9] Therefore, according to Le Chatelier's principle, an increase in temperature will shift the equilibrium back towards the ketone and water. The thermal stability of the hydrate is a critical parameter for its handling and application.

-

Solvent Environment: The presence of water is essential for hydrate formation. In non-aqueous, aprotic solvents, the ketone form will be the exclusive species. The polarity and hydrogen-bonding capability of the solvent can influence the position of the equilibrium.

Experimental Methodologies

Synthesis of 1,1,3,3-Tetrafluoroacetone and its Hydrate

While a specific, detailed synthesis protocol for 1,1,3,3-tetrafluoroacetone is not widely published, a general approach for the synthesis of fluorinated ketones involves the oxidation of the corresponding fluorinated secondary alcohols.

A plausible synthetic route to 1,1,3,3-tetrafluoroacetone could involve the oxidation of 1,1,3,3-tetrafluoropropan-2-ol.

To prepare the hydrate, the anhydrous ketone can be reacted directly with a stoichiometric amount or an excess of water. Given the high reactivity of fluorinated ketones with water, this reaction is typically spontaneous and exothermic.[1] For hexafluoroacetone, the hydrate is formed by simply bubbling the gaseous ketone through water.[7] A similar approach would likely be effective for TFA.

Caution: The reaction of highly fluorinated ketones with water can be vigorous. It is recommended to perform this procedure with appropriate cooling and safety precautions in a well-ventilated fume hood.

Characterization of the Ketone-Hydrate Equilibrium

A combination of spectroscopic techniques is invaluable for characterizing the equilibrium between 1,1,3,3-tetrafluoroacetone and its hydrate.

-

¹⁹F NMR: This is a powerful tool for distinguishing between the ketone and the hydrate. The fluorine environments in the two species will have distinct chemical shifts. The integration of the respective signals can be used to quantify the equilibrium position. For hexafluoroacetone, the ¹⁹F NMR signal of the hydrate is shifted upfield by approximately 7.35 ppm compared to the anhydrous ketone.[10] A similar upfield shift is anticipated for the TFA hydrate.

-

¹H NMR: The proton spectrum will show a characteristic signal for the hydroxyl protons of the gem-diol, which will disappear upon dehydration. The chemical shift of these protons can be sensitive to concentration and temperature due to hydrogen bonding.

-

¹³C NMR: The carbonyl carbon of the ketone will have a characteristic chemical shift in the downfield region (typically >180 ppm). Upon hydration, this signal will be replaced by a signal for the sp³-hybridized diol carbon at a significantly more upfield position (typically 90-100 ppm).

FTIR spectroscopy provides a clear distinction between the ketone and its hydrate.

-

Ketone: A strong, sharp absorption band corresponding to the C=O stretching vibration will be present in the region of 1750-1800 cm⁻¹. The high frequency is due to the electron-withdrawing effect of the fluorine atoms.

-

Hydrate: The C=O stretching band will be absent. Instead, a broad absorption band in the region of 3200-3600 cm⁻¹ will appear, corresponding to the O-H stretching vibrations of the gem-diol. The C-O stretching vibrations of the diol will be observed in the fingerprint region (around 1000-1200 cm⁻¹).

Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to study the thermal stability of the hydrate.

-

TGA: A TGA thermogram of the hydrate will show a weight loss corresponding to the loss of water upon heating, allowing for the determination of the dehydration temperature.

-

DSC: The DSC curve will show an endothermic peak corresponding to the enthalpy of dehydration.

Applications in Drug Development and Research

The stable hydrate of 1,1,3,3-tetrafluoroacetone, as a gem-diol, represents a unique building block for organic synthesis. The hydroxyl groups can be further functionalized, and the fluorinated backbone can impart desirable properties to target molecules.

-

Enzyme Inhibition: Gem-diols are known transition state analogue inhibitors for proteases. The stable hydrate of TFA could serve as a scaffold for the design of novel enzyme inhibitors.

-

Bioisosteric Replacement: The hydrated carbonyl group can act as a bioisostere for other functional groups in drug candidates, potentially improving pharmacokinetic profiles.

-

Precursor for Fluorinated Heterocycles: The reactivity of the ketone form of TFA allows for its use in the synthesis of a variety of fluorinated heterocyclic compounds, which are important pharmacophores.[6]

Conclusion

1,1,3,3-Tetrafluoroacetone readily forms a stable gem-diol hydrate due to the strong electron-withdrawing effects of its four fluorine atoms. This guide has provided a comprehensive overview of the principles governing the formation and stability of this hydrate, drawing upon well-established knowledge of analogous fluorinated ketones. The experimental methodologies detailed herein offer a practical framework for the synthesis and characterization of the TFA-hydrate system. A thorough understanding of this equilibrium is crucial for researchers and drug development professionals seeking to harness the unique properties of this and other fluorinated ketones in their synthetic and medicinal chemistry endeavors. Further experimental investigation into the specific thermodynamic and kinetic parameters of 1,1,3,3-tetrafluoroacetone hydration is warranted to fully elucidate its behavior and expand its utility.

References

-

National Institute of Standards and Technology. (n.d.). 1,1,3,3-tetrafluoroacetone. In NIST Chemistry WebBook. Retrieved from [Link]

-

Journal of Physical Chemistry C. (2015). Hydration of Hexafluoroacetone on Ice. Retrieved from [Link]

- Google Patents. (n.d.). US6933413B2 - Processes for preparation of hexafluoroacetone and its hydrate.

-

Wikipedia. (n.d.). Hexafluoroacetone. Retrieved from [Link]

-

PubChem. (n.d.). Hexafluoroacetone. Retrieved from [Link]

-

chemeurope.com. (n.d.). Hexafluoroacetone. Retrieved from [Link]

-

SciSpace. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from [Link]

-

SpectraBase. (n.d.). HEXAFLUOROACETONE HYDRATE. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 1,1,3,3-Tetrafluoro-2-propanone. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Addition of Water to form Hydrates (Gem-Diols). Retrieved from [Link]

-

ACS Publications. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). US7345209B2 - Processes for synthesis of 1,3,3,3-tetrafluoropropene.

-

Industrial & Engineering Chemistry Research. (2023). Heterogeneous Continuous Flow Hydrogenation of Hexafluoroacetone Trihydrate and Its Kinetic Modeling. Retrieved from [Link]

-

ACS Publications. (1968). Use of hexafluoroacetone and fluorine nuclear magnetic resonance to characterize alcohols and other active hydrogen compounds. Retrieved from [Link]

- Google Patents. (n.d.). WO2011021491A1 - Process for preparation of hexafluoroacetone monohydrate.

-

National Institutes of Health. (2016). Optimized Synthesis of a Pentafluoro-gem-diol and Conversion to a CF2Br-Glucopyranose through Trifluoroacetate-Release and Halogenation. Retrieved from [Link]

-

SciSpace. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from [Link]

-

Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. (1984). Infrared study of the adsorption of hexafluoroacetone on to rutile. Retrieved from [Link]

-

Fluorine Notes. (n.d.). Methods for hexafluoroacetone production. Retrieved from [Link]

-

NFDI4Chem Search Service. (2023). Fourier transform infrared spectroscopy (FTIR). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Hexafluoroacetone. Retrieved from [Link]

-

MDPI. (2023). 1,1,1,3,3,3-Hexafluoropropan-2-yl 2,3,5,6-tetrafluoro-4-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)benzoate. Retrieved from [Link]

-

SpectraBase. (n.d.). Hexafluoroacetone. Retrieved from [Link]

-

MDPI. (2023). Kinetics and Morphological Characteristics of CO2 Hydrate Formation Within Sandstone Fractures. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

-

DTIC. (n.d.). THE SYNTHESIS OF SPECIAL FLUORINE-CONTAINING MONOMERS. Retrieved from [Link]

-

Quora. (2016). Geminal diol is unstableunstable, why?. Retrieved from [Link]

-

National Institutes of Health. (2022). Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation. Retrieved from [Link]

-

ResearchGate. (2020). Investigation of Hydrate Formation Kinetics and Mechanism of Effect of Inhibitors on it, a Review. Retrieved from [Link]

-

ResearchGate. (2021). The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Comparing the stability of geminal diols [duplicate]. Retrieved from [Link]

- Google Patents. (n.d.). CN102976908A - Method for preparing hexafluoroacetone and hydrate of ....

-

PubMed. (2021). Revisiting the contribution of ATR-FTIR spectroscopy to characterize plant cell wall polysaccharides. Retrieved from [Link]

-

The Madison Group. (n.d.). FTIR Spectroscopy Fundamentals: Insights into Plastic Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR Spectroscopy of Aqueous Solutions. Retrieved from [Link]

Appendix: Visualizations

Caption: Reversible hydration of 1,1,3,3-tetrafluoroacetone.

Caption: Experimental workflow for TFA hydrate.

Sources

- 1. Hexafluoroacetone [chemeurope.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sci-Hub. Thermodynamic Properties of Hexafluoroacetone from 12°K to Its Normal Boiling Point. An Estimate of the Barrier to Internal Rotation from the Entropy of the Gas / The Journal of Chemical Physics, 1967 [sci-hub.jp]

- 5. Hexafluoroacetone - Wikipedia [en.wikipedia.org]

- 6. dakenchem.com [dakenchem.com]

- 7. US6933413B2 - Processes for preparation of hexafluoroacetone and its hydrate - Google Patents [patents.google.com]

- 8. dakenchem.com [dakenchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

1,1,3,3-Tetrafluoroacetone: The Difluoromethyl Scaffold for Next-Gen Medicinal Chemistry

[1]

Executive Summary

1,1,3,3-Tetrafluoroacetone (TFA) (CAS: 360-52-1) represents a critical "Goldilocks" zone in fluorinated building blocks.[1] Bridging the gap between the highly reactive, stable-hydrate-forming hexafluoroacetone (HFA) and the metabolically labile non-fluorinated acetone, TFA offers a unique electrophilic profile. Its symmetric bis(difluoromethyl) structure (

This guide serves as a technical manual for the synthesis, handling, and application of TFA in high-value organic transformations, specifically targeting peptide modification and bioisostere development.

Part 1: Physical & Chemical Identity[1][2]

Unlike its perfluorinated cousin HFA, which is a gas at room temperature (bp -27°C), TFA is a volatile liquid, making it significantly easier to handle in standard laboratory setups.[1] However, its high electrophilicity dictates that it exists in equilibrium with its hydrate in the presence of moisture.

Table 1: Physicochemical Profile

| Property | Value | Notes |

| IUPAC Name | 1,1,3,3-Tetrafluoropropan-2-one | Also: sym-Tetrafluoroacetone |

| CAS Number | 360-52-1 | |

| Molecular Formula | ||

| Molecular Weight | 130.04 g/mol | |

| Boiling Point | 58°C (at 760 mmHg) | Volatile liquid |

| Density | 1.33 g/cm³ | Significantly denser than water |

| Appearance | Colorless liquid | Pungent, chloroform-like odor |

| Solubility | Soluble in organic solvents; reacts with water | Forms gem-diol in water |

The Hydration Equilibrium

A defining feature of fluorinated ketones is the destabilization of the carbonyl carbon by the strong inductive effect (-I) of the fluorine atoms. This makes the carbonyl carbon highly electrophilic, shifting the equilibrium in water toward the gem-diol (hydrate).

-

Acetone:

(Favors ketone)[1] -

1,1,3,3-Tetrafluoroacetone (TFA):

(Favors gem-diol)[1] -

Hexafluoroacetone (HFA):

(Exclusively gem-diol)[1]

TFA occupies the middle ground, allowing it to react as a ketone under anhydrous conditions while forming stable adducts with nucleophiles.

Part 2: Synthesis & Manufacturing[1][5]

The primary industrial and laboratory route to TFA involves the oxidation of its corresponding alcohol, 1,1,3,3-tetrafluoro-2-propanol (TFP) .[1]

Synthesis Workflow

The oxidation must be controlled to prevent over-oxidation or loss of the volatile product.

-

Precursor: 1,1,3,3-Tetrafluoro-2-propanol (commercially available).[1]

-

Oxidant: Dess-Martin Periodinane (DMP) is preferred for lab scale to avoid harsh acidic conditions; Swern oxidation is viable for larger batches.[1]

-

Purification: Fractional distillation (bp 58°C).

Part 3: Reactivity & Applications in Drug Discovery[1]

The Bis(difluoromethyl) Scaffold

TFA is the premier reagent for introducing the bis(difluoromethyl)CH– motif. This group acts as a lipophilic hydrogen bond donor (via the polarized C-H bonds) and a bioisostere for isopropyl or hexafluoroisopropyl groups.

-

Metabolic Stability: The C-F bonds protect the adjacent C-H from metabolic oxidation (cytochrome P450), extending the half-life of the drug candidate.

-

Lipophilicity Modulation: Unlike the perfluorinated HFA derivatives which can be exceedingly lipophilic (LogP >> 5), TFA derivatives maintain a balanced physicochemical profile.

Synthesis of Fluorinated Amino Acids (Tetrafluoroleucine)

One of the most high-impact applications of TFA is in the chemoenzymatic synthesis of tetrafluoroleucine , a non-canonical amino acid used to stabilize peptide helices and enhance proteolytic resistance.

Mechanism:

-

TFA undergoes an aldol-type condensation or a Reformatsky reaction with a glycine equivalent.[1]

-

The resulting intermediate is reduced and hydrolyzed to yield the amino acid.

-

Incorporation into peptides creates a "fluorine clip" that reinforces secondary structure via hydrophobic and electrostatic interactions.[1]

Heterocycle Functionalization

While TFA does not form pyrazoles directly with hydrazine (lacking the 1,3-dicarbonyl structure), it reacts with organolithiums or Grignard reagents to form tertiary alcohols.[1] These alcohols can be dehydrated or cyclized to form complex heterocycles bearing the

Part 4: Experimental Protocols

Protocol A: Handling and Storage

Safety Warning: TFA is a volatile, electrophilic ketone. It is a lachrymator and can cause severe irritation.[1]

-

Storage: Store at 2–8°C in a tightly sealed container (PTFE-lined cap) to prevent hydration.

-

Handling: Always manipulate in a fume hood. Use anhydrous syringes for transfer.[1]

Protocol B: General Nucleophilic Addition (Grignard)

This protocol describes the addition of a phenyl group to TFA to synthesize 2-phenyl-1,1,3,3-tetrafluoro-2-propanol .[1]

Reagents:

-

Phenylmagnesium bromide (1.2 equiv, 1.0 M in THF)

-

Anhydrous THF (Solvent)[1]

-

Ammonium chloride (sat.[1] aq.)

Step-by-Step:

-

Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add 20 mL anhydrous THF and cool to -78°C.

-

Reagent Addition: Add TFA (1.30 g, 10 mmol) neat via syringe. The low temperature prevents volatilization.

-

Grignard Addition: Dropwise add Phenylmagnesium bromide (12 mL, 12 mmol) over 15 minutes. Maintain temperature at -78°C.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

-

Quench: Carefully quench with saturated

(10 mL). -

Workup: Extract with diethyl ether (3 x 20 mL). Wash combined organics with brine, dry over

, and concentrate-

Note: The product alcohol is less volatile than the starting ketone but care should be taken during rotary evaporation (do not heat above 40°C).

-

-

Analysis: Confirm structure via

NMR (expect doublet of doublets or complex multiplet due to diastereotopic fluorines if chiral center is induced nearby, though this molecule is achiral).

Protocol C: Hydrate Formation (Demonstration of Equilibrium)

Objective: Observe the shift from ketone to gem-diol.

Part 5: Reaction Pathway Visualization

The following diagram illustrates the divergent reactivity of TFA compared to standard ketones.

References

-

ChemicalBook. (2024).[1][3][4] 1,1,3,3-Tetrafluoroacetone Properties and Suppliers. Retrieved from [1]

-

PubChem. (2024).[1][2] 2-Propanone, 1,1,3,3-tetrafluoro- Compound Summary. National Library of Medicine.[1] Retrieved from [1]

-

Apollo Scientific. (2022).[1] Safety Data Sheet: 3,3-Dibromo-1,1,1-trifluoroacetone (Analogous Handling). Retrieved from [1]

-

MDPI. (2025). Fluorinated Alcohols and Ketones in Peptide Self-Assembly. Retrieved from [1]

-

Daken Chemical. (2026).[1] The Comparison of Tetrafluoroacetone & Hexafluoroacetone. Retrieved from [1]

Sources

- 1. 1,1,3-Trichlorotrifluoroacetone | C3Cl3F3O | CID 66233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Propanone, 1,1,3,3-tetrafluoro- | C3H2F4O | CID 67758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 1,1,3,3-Tetrafluoroacetone (TFA) as a Strategic C3 Synthon in Specialty Fluoropolymers and Biomedical Scaffolds

Topic: "1,1,3,3-Tetrafluoroacetone" in the synthesis of specialty fluoropolymers Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Executive Summary

1,1,3,3-Tetrafluoroacetone (TFA) (CAS: 360-52-1) represents a critical "interrupted" fluorination motif distinct from its perfluorinated analog, hexafluoroacetone (HFA). Unlike HFA, TFA possesses acidic

This guide details the utilization of TFA in synthesizing high-value fluorinated building blocks—specifically fluorinated methacrylates for hydrophobic coatings and tetrafluoroleucine analogs for peptide engineering. We provide a validated protocol for converting TFA into a polymerizable monomer, bridging the gap between small-molecule fluorination and macromolecular synthesis.

Chemical Identity & Reactivity Profile[1][2]

The Hydration Equilibrium

TFA exists in a dynamic equilibrium with its gem-diol (hydrate) form when exposed to moisture. In aqueous media, the electron-withdrawing fluorine atoms destabilize the carbonyl, shifting the equilibrium heavily toward the hydrate.

-

Ketone Form:

(Reactive electrophile) -

Hydrate Form:

(Stable storage form)

Critical Handling Note: Commercial TFA is often supplied as a hydrate or in aqueous solution. For anhydrous applications (e.g., organometallic additions), the hydrate must be dehydrated using concentrated sulfuric acid or phosphorus pentoxide (

Mechanistic Differentiator: The -Proton Advantage

While perfluoroacetone is strictly an electrophile, TFA's

-

Electrophilic Attack: Nucleophiles (Grignards, hydrides) attack the carbonyl carbon.

-

Nucleophilic Potential: Strong bases (e.g., LDA, NaH) can deprotonate the

-carbon, generating a fluorinated enolate suitable for Aldol-type condensations—a pathway inaccessible to HFA.

Application 1: Synthesis of Fluorinated Methacrylate Monomers

The most direct route to incorporating the

Experimental Protocol: Synthesis of Poly(TFPM)

Objective: Synthesize the TFPM monomer from TFA and polymerize it via free-radical mechanism.

Phase A: Monomer Synthesis (Reduction & Esterification)

Reagents:

-

1,1,3,3-Tetrafluoroacetone (anhydrous)

-

Sodium Borohydride (

) -

Methacryloyl Chloride

-

Triethylamine (

) -

Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

-

Reduction to Alcohol:

-

Dissolve TFA (10 mmol) in anhydrous methanol at 0°C.

-

Slowly add

(0.5 equiv) over 30 mins. Caution: Exothermic hydrogen evolution. -

Stir at room temperature (RT) for 2 hours.

-

Quench with dilute HCl, extract with ether, and distill to isolate 1,1,3,3-tetrafluoro-2-propanol (bp ~109°C).

-

Validation:

NMR should show a doublet of doublets (coupling with

-

-

Esterification:

-

In a flame-dried flask, dissolve the isolated alcohol (1.0 equiv) and

(1.2 equiv) in anhydrous DCM. -

Cool to 0°C. Dropwise add methacryloyl chloride (1.1 equiv) under

atmosphere. -

Stir 4 hours at RT. The solution will become cloudy as triethylamine hydrochloride precipitates.

-

Workup: Filter the precipitate. Wash filtrate with

(sat. aq.) and brine. Dry over -

Purification: Vacuum distillation.

-

Yield Target: >85%.[1]

-

Phase B: Free-Radical Polymerization

Reagents:

-

TFPM Monomer (from Phase A)

-

AIBN (Azobisisobutyronitrile) - Recrystallized

-

Solvent:

-Trifluorotoluene (TFT) or THF

Protocol:

-

Charge: Add TFPM (2.0 g) and AIBN (1 wt%) to a heavy-walled glass ampoule.

-

Solvent: Add TFT (4 mL) to dissolve.

-

Degas: Perform three freeze-pump-thaw cycles to remove oxygen (critical for radical stability).

-

Polymerize: Seal ampoule under vacuum. Immerse in an oil bath at 65°C for 16 hours.

-

Precipitation: Pour the viscous reaction mixture into cold n-hexane (10x volume).

-

Drying: Collect white precipitate and dry in a vacuum oven at 50°C for 24 hours.

Data Output:

| Property | Typical Value | Method |

|---|---|---|

| Appearance | White Powder / Transparent Film | Visual |

|

Application 2: Biomedical Scaffolds (Tetrafluoroleucine)

TFA is the starting material for 5,5',5',5'-tetrafluoroleucine , a non-canonical amino acid used to enhance the metabolic stability and lipophilicity of peptide drugs without altering steric bulk significantly.

Synthesis Pathway

The synthesis typically employs a Strecker reaction followed by hydrolysis, or an enzymatic transamination.

Figure 1: Synthetic pathway from TFA to Tetrafluoroleucine for peptide modification.

Safety & Handling Protocols

Hazard Class: TFA is a fluorinated ketone. While less volatile than HFA, it is toxic if inhaled and a severe eye irritant.

-

Hydrate Toxicity: The hydrate form is readily absorbed through the skin. Double-gloving (Nitrile + Neoprene) is mandatory.

-

Inhalation: All operations involving anhydrous TFA must be conducted in a certified fume hood.

-

Storage: Store in borosilicate glass or stainless steel. Avoid long-term storage in standard polyethylene (PE) as fluorinated solvents can plasticize certain polymers over time.

-

Incompatibility: Violent reaction with alkali metals and strong reducing agents (LiAlH4).

References

-

Chemical Identity & Properties

-

PubChem. 1,1,3,3-Tetrafluoroacetone - Compound Summary. National Library of Medicine. [Link]

-

-

Polymerization & Monomer Synthesis

-

Biomedical Applications (Amino Acids)

-

Salwiczek, M., et al. (2012). Position-dependent effects of fluorinated amino acids on hydrophobicity and biological activity of peptides. Chemistry – A European Journal. [Link]

-

- Safety Data

Sources

Applications of "1,1,3,3-Tetrafluoroacetone" in electronic chemicals

An In-Depth Technical Guide to the Applications of 1,1,3,3-Tetrafluoroacetone in Electronic Chemicals

Prepared by: Gemini, Senior Application Scientist

This document provides a detailed technical overview for researchers, scientists, and development professionals on the applications of 1,1,3,3-Tetrafluoroacetone (TFAc) in the field of electronic chemicals. We will explore its unique chemical properties and delve into its role as a critical building block for advanced polymers and high-purity formulations used in semiconductor and microelectronics manufacturing.

Introduction: The Unique Reactivity of 1,1,3,3-Tetrafluoroacetone

1,1,3,3-Tetrafluoroacetone (CAS No. 360-52-1), a fluorinated ketone, is a highly versatile chemical intermediate.[1][2] Its molecular structure is key to its utility. The presence of four electron-withdrawing fluorine atoms creates a powerful inductive effect, pulling electron density away from the central carbonyl carbon.[3] This renders the carbonyl carbon exceptionally electrophilic, making it highly susceptible to nucleophilic attack.[3] This heightened reactivity distinguishes TFAc from non-fluorinated ketones like acetone, enabling faster, more efficient reactions, often with weaker nucleophiles.[3] This property is harnessed to construct complex fluorine-containing molecules for high-value sectors, including electronic chemicals.[3]

| Property | Value | Reference |

| Chemical Name | 1,1,3,3-Tetrafluoro-2-propanone | [3] |

| CAS Number | 360-52-1 | [2][4] |

| Molecular Formula | C₃H₂F₄O | [3][4] |

| Molecular Weight | 130.041 g/mol | [4] |

| Appearance | Colorless Liquid | [1] |

PART 1: A Superior Building Block for Advanced Electronic Polymers

A primary application of TFAc in electronics is in the synthesis of specialty fluoropolymers, such as polyimides and epoxies.[3][5] The incorporation of fluorine into polymer backbones is highly desirable for electronic applications as it imparts enhanced thermal stability, superior chemical resistance, and, most critically, low dielectric constants, which are essential for reducing signal delay and cross-talk in high-frequency integrated circuits.

The TFAc Advantage over Hexafluoroacetone (HFA)

For years, Hexafluoroacetone (HFA) was a common building block for fluorinated polymers. However, materials derived from HFA often suffer from brittleness. The two bulky trifluoromethyl (-CF3) groups in HFA severely restrict the rotational freedom of polymer chains, preventing the material from effectively dissipating mechanical or thermal stress.[5]

TFAc provides a solution. Its structure (CHF₂-CO-CHF₂) offers a degree of flexibility that HFA lacks. This structural difference allows for the synthesis of polymers that maintain high thermal performance and low dielectric constants while having significantly lower internal stress.[5] This flexibility is crucial for the long-term reliability of electronic components, especially in packaging applications where materials must withstand thermal cycling without delamination.[5]

| Feature | Tetrafluoroacetone (TFAc) | Hexafluoroacetone (HFA) |

| Material Role | Structural Unit / Reactive Intermediate | Performance Limit Enhancement Unit |

| Internal Stress Levels | Low; contributes to polymer flexibility and reliability.[5] | High; induces brittleness and high internal stress.[5] |

| Manufacturing Scalability | Excellent; materials show better solubility and form more uniform films, improving yields.[5] | Limited; processing is more challenging.[5] |

| Glass Transition Temp (Tg) Control | Allows for precise tuning of the glass transition temperature.[5] | Offers less control over Tg, despite a significant increase.[5] |

Protocol 1: Generalized Synthesis of a TFAc-Based Fluorinated Polyimide

This protocol outlines a representative two-step synthesis for a fluorinated polyimide, where TFAc is used to create a flexible, fluorinated diamine monomer, which is then polymerized.

Step 1: Synthesis of a TFAc-derived Diamine Monomer (Illustrative)

-

Reaction Setup: In a nitrogen-purged three-neck flask equipped with a reflux condenser and magnetic stirrer, dissolve a suitable aromatic dinitro compound (e.g., 4,4'-dinitro-3,3'-diphenylether) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

-

Nucleophilic Aromatic Substitution: Add 1,1,3,3-Tetrafluoroacetone to the solution. The highly electrophilic carbonyl carbon of TFAc will be attacked by a nucleophile derived from an appropriate reactant (e.g., a substituted phenol) in the presence of a base like potassium carbonate. This reaction creates a flexible, fluorinated linkage between two aromatic rings. (This is a representative step; the exact nucleophile and reaction conditions would be tailored to the desired final monomer structure).

-

Reduction: Following the formation of the fluorinated diether dinitro compound, perform a catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) in a solvent like ethanol or ethyl acetate under a hydrogen atmosphere. This reduces the nitro groups to amine groups.

-

Purification: After the reaction is complete, filter the catalyst and purify the resulting TFAc-based diamine monomer by recrystallization or column chromatography to achieve the high purity required for polymerization.

Step 2: Polycondensation

-

Monomer Dissolution: In a dry, nitrogen-purged reactor, dissolve the purified TFAc-based diamine monomer in a dry, polar aprotic solvent (e.g., N-Methyl-2-pyrrolidone, NMP).

-

Polymerization: Cool the solution to 0-5°C. Slowly add a stoichiometric amount of an aromatic dianhydride (e.g., pyromellitic dianhydride, PMDA) in powder form. The reaction is highly exothermic. Maintain the temperature below 10°C during the addition.

-

Poly(amic acid) Formation: After the dianhydride is fully added, allow the reaction mixture to warm to room temperature and stir for 12-24 hours under nitrogen. This forms a viscous solution of poly(amic acid), the polyimide precursor.

-

Imidization (Film Formation): Cast the poly(amic acid) solution onto a substrate (e.g., a silicon wafer). The film is then thermally cured by step-wise heating in a furnace under a nitrogen atmosphere (e.g., 100°C for 1 hr, 200°C for 1 hr, and finally 300-350°C for 1 hr). This process drives off the solvent and converts the poly(amic acid) to the final, robust polyimide film.

Caption: Synthesis workflow for a TFAc-based fluorinated polyimide.

PART 2: A Precursor for High-Purity Cleaning & Etching Formulations

In semiconductor manufacturing, wafer cleaning is a critical, repetitive step to remove contaminants without damaging the delicate substrate.[6][7] While not typically used as a direct cleaning solvent, TFAc serves as a key building block for producing components of high-purity cleaning agents or etchants.[3] Its electrophilic nature allows for its use in synthesizing specialized fluorinated surfactants or chelating agents that can be incorporated into cleaning formulations.

Protocol 2: Application in a Wafer Cleaning Process

This section describes a standard wafer cleaning process, indicating where a hypothetical TFAc-derived formulation would be applied. The standard "RCA clean" was developed to remove organic and ionic contaminants.[7][8]

Workflow: Solvent Clean → DI Water Rinse → SC-1 Clean → DI Water Rinse → (Optional HF Dip) → Final Rinse & Dry

1. Pre-Cleaning with a TFAc-Derived Solvent (Hypothetical Application)

-

Causality: The initial cleaning step is designed to remove gross organic contaminants like oils, greases, and photoresist residues from the wafer surface.[6][9] Standard solvents like acetone are effective but can leave their own residues.[8] A specially designed cleaning agent synthesized from TFAc could offer higher purity and tailored solvency for specific post-etch residues.

-

Protocol:

-

Prepare a cleaning bath using the TFAc-derived cleaning formulation in a PTFE or quartz container.

-

Immerse the silicon wafers in the bath. Depending on the formulation's properties, sonication may be used to enhance cleaning efficiency.

-

Process for 5-10 minutes.

-

Remove the wafers and proceed immediately to a deionized (DI) water rinse in an overflow cascade rinser until the resistivity of the outflowing water reaches >18 MΩ·cm.

-

2. Standard Clean 1 (SC-1) for Particle and Organic Removal

-

Causality: The SC-1 clean, also known as the Ammonium Hydroxide-Hydrogen Peroxide Mixture (APM), is highly effective at removing particles and residual organic films.[7] It works through a mechanism of continuous slight etching of the silicon dioxide surface and electrostatic repulsion of particles, which are typically negatively charged in the alkaline solution.

-

Protocol:

-

WARNING: This is a hazardous mixture. Always wear appropriate PPE, including acid-resistant gloves, apron, and face shield. Prepare the solution in a ventilated fume hood.

-

Prepare the SC-1 solution in a quartz bath with the standard ratio of 5 parts DI water, 1 part 27% ammonium hydroxide (NH₄OH), and 1 part 30% hydrogen peroxide (H₂O₂).[8]

-

Heat the bath to 70-80°C.

-

Immerse the wafers in the hot SC-1 bath for 10-15 minutes. The solution will bubble as the hydrogen peroxide decomposes.

-

Transfer the wafers to a DI water cascade rinser and rinse thoroughly.

-

3. Optional Dilute Hydrofluoric (HF) Acid Dip

-

Causality: The SC-1 clean grows a thin, unstable layer of chemical oxide on the silicon surface. The HF dip is used to etch away this oxide layer, along with any trapped metallic contaminants, leaving a pristine, hydrogen-terminated (hydrophobic) silicon surface.

-

Protocol:

-

WARNING: Hydrofluoric acid is extremely dangerous and can cause severe, delayed-onset burns. Handle with extreme caution and specialized PPE.

-

Immerse the wafers in a dilute HF solution (e.g., 2% or 100:1 DI water:HF) for 60-90 seconds.

-

Transfer immediately to a final DI water rinse until water resistivity is >18 MΩ·cm.

-

4. Final Drying

-

Causality: Wafers must be dried quickly and completely to prevent water spots and recontamination.

-

Protocol: Use a spin-rinser-dryer (SRD) or a Marangoni-style IPA vapor dryer for particle-free drying.

Caption: Multi-stage silicon wafer cleaning workflow.

Safety & Handling

1,1,3,3-Tetrafluoroacetone is a hazardous chemical and must be handled with appropriate precautions.

| Hazard Statement | GHS Code | Description |

| Highly flammable liquid and vapor | H225 | Keep away from heat, sparks, open flames, and other ignition sources.[10] |

| Harmful if swallowed | H302 | Do not eat, drink, or smoke when using this product.[10] |

| Causes skin irritation | H315 | Wear protective gloves and clothing.[10] |

| Causes serious eye irritation | H319 | Wear eye and face protection.[10] |

| May cause respiratory irritation | H335 | Use only outdoors or in a well-ventilated area.[10] |

Always consult the full Safety Data Sheet (SDS) before handling this chemical. Work should be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

Conclusion

1,1,3,3-Tetrafluoroacetone is a valuable and highly reactive intermediate in the field of electronic chemicals. Its unique electrophilic nature, a direct result of its fluorinated structure, makes it an excellent building block for advanced materials. Its primary applications are not as a direct solvent but as a precursor for synthesizing high-performance fluoropolymers with low internal stress and as a starting material for components in specialized cleaning and etching formulations. The ability to engineer materials with enhanced thermal stability, chemical resistance, and precisely tuned dielectric properties ensures that TFAc will continue to be a critical component in the advancement of semiconductor and microelectronics manufacturing.

References

-

1,1-Dibromo-3,3,3-trifluoroacetone | C3HBr2F3O | CID 550523 - PubChem . Available at: [Link]

-

1,1,1-Trichloro-3,3,3-trifluoroacetone - PubChem . Available at: [Link]

- US8791309B2 - Synthesis of 3,3,3-trifluoropropyne - Google Patents.

-

Trifluoroacetone - Wikipedia . Available at: [Link]

-

1,1-Dibromo-3,3,3-trifluoroacetone - Oakwood Chemical . Available at: [Link]

-

1,1,3-Trichlorotrifluoroacetone | C3Cl3F3O | CID 66233 - PubChem . Available at: [Link]

-

1,1,1-Trifluoroacetone (421-50-1) at Nordmann . Available at: [Link]. Rassmann.com/en/product-groups/chemicals/industrial-chemicals/111-trifluoroacetone-cas-421-50-1

-

Cleaning Procedures for Silicon Wafers . Available at: [Link]

-

1,1,3,3-tetrafluoroacetone - NIST WebBook . Available at: [Link]

- US20040034254A1 - Process for producing 1,1,1-trifluoroacetone - Google Patents.

-

Environmental and Safety Considerations in WF6 Handling: Best Practices for Industrial Sites - China Isotope Development . Available at: [Link]

-

Silicon Wafer Cleaning - Shin-Etsu MicroSi . Available at: [Link]

-

Cleaning Silicon Wafers Process - Wafer World . Available at: [Link]

-

Elemental fluorine. Part 18. Selective direct fluorination of 1,3-ketoesters and 1,3-diketones using gas/liquid microreactor technology - PubMed . Available at: [Link]

-

5,5,5-Trichloropent-3-en-one as a Precursor of 1,3-Bi-centered Electrophile in Reactions with Arenes in Brønsted Superacid CF3SO3H. Synthesis of 3-Methyl-1-trichloromethylindenes - PMC - NIH . Available at: [Link]

-

Green chemistry milestone: fluorine complexes from common fluoride salt - EurekAlert! . Available at: [Link]

-

1,1,1,3,3,3-Hexafluoro-2-propanol and 2,2,2-trifluoroethanol solvents induce self-assembly with different surface morphology in an aromatic dipeptide - Organic & Biomolecular Chemistry (RSC Publishing) . Available at: [Link]

-

Enhancement of Semiconductor Wafer Cleaning by Chelating Agent Addition . Available at: [Link]

-

1,1,3,3-TETRAFLUOROACETONE - gsrs . Available at: [Link]

- US7002043B2 - Process for producing 1,1,1-trifluoroacetone - Google Patents.

Sources

- 1. 1,1,3,3-tetrafluoroacetone | 360-52-1 [chemicalbook.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. dakenchem.com [dakenchem.com]

- 4. 1,1,3,3-tetrafluoroacetone [webbook.nist.gov]

- 5. dakenchem.com [dakenchem.com]

- 6. Silicon Wafer Cleaning | Shin-Etsu MicroSi [microsi.com]

- 7. nipponsteel.com [nipponsteel.com]

- 8. inrf.uci.edu [inrf.uci.edu]

- 9. Cleaning Silicon Wafers Process [waferworld.com]

- 10. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

Application Notes and Protocols: The Pivotal Role of Hexafluoroisopropanol (HFIP) in the Synthesis of Sevoflurane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Ethers in Modern Anesthesia

Fluorinated ethers have revolutionized the field of anesthesiology, offering a class of volatile anesthetics with favorable pharmacological profiles, including rapid induction and emergence, and enhanced safety. Among these, Sevoflurane, or 1,1,1,3,3,3-hexafluoro-2-(fluoromethoxy)propane, is a widely used inhalation anesthetic, particularly in outpatient and pediatric procedures.[1] Its low blood/gas partition coefficient allows for precise control over the depth of anesthesia and facilitates a smooth and rapid recovery.[1]

While the compound 1,1,3,3-tetrafluoroacetone is a fluorinated ketone, its direct application in the synthesis of anesthetic compounds is not prominently documented. However, a closely related and industrially significant precursor, hexafluoroacetone, is the starting point for producing 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[2][3] HFIP is the cornerstone intermediate in the most common and efficient synthetic routes to Sevoflurane.[4][5] This guide provides a detailed exploration of the synthesis of HFIP from hexafluoroacetone and its subsequent conversion to the vital anesthetic, Sevoflurane.

Part 1: Synthesis of the Key Precursor: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

The industrial production of HFIP is primarily achieved through the catalytic hydrogenation of hexafluoroacetone.[2][3] This process is foundational to the synthesis of Sevoflurane, as the purity and yield of HFIP directly impact the efficiency of the subsequent steps.

Underlying Chemistry and Rationale

The conversion of hexafluoroacetone to HFIP is a reduction reaction where the carbonyl group of the ketone is hydrogenated to a secondary alcohol. The strong electron-withdrawing nature of the two trifluoromethyl groups makes the carbonyl carbon highly electrophilic and susceptible to reduction.

Reaction:

(CF₃)₂CO + H₂ → (CF₃)₂CHOH

The choice of catalyst is critical for achieving high conversion rates and minimizing side reactions. Nickel-based catalysts, such as Ni/Al₂O₃, have been shown to be effective for this transformation.[3] The reaction is typically carried out in a controlled environment, often in a packed bed reactor, to manage the exothermic nature of the hydrogenation process.

Experimental Protocol: Catalytic Hydrogenation of Hexafluoroacetone

This protocol outlines a representative gas-phase hydrogenation process for the synthesis of HFIP.

Materials:

-

Hexafluoroacetone (gas)

-

Hydrogen gas (H₂)

-

Solid-phase catalyst (e.g., Ni/Al₂O₃)

-

Inert gas (e.g., Nitrogen) for purging

-

Reactor suitable for gas-phase reactions (e.g., packed bed reactor)

-

Condensation and collection system

Procedure:

-

Catalyst Bed Preparation: The reactor is packed with the solid-phase catalyst.

-

System Purge: The entire system is purged with an inert gas, such as nitrogen, to remove any air and moisture.

-

Reaction Conditions: The reactor is heated to the desired reaction temperature.

-

Reagent Introduction: A gaseous stream of hexafluoroacetone and hydrogen gas is introduced into the reactor and passed over the catalyst bed.

-

Product Collection: The product stream exiting the reactor is cooled in a condenser to liquefy the HFIP.

-

Purification: The collected crude HFIP is then purified by distillation to remove any unreacted starting materials or byproducts.

Data Presentation: Typical Reaction Parameters and Outcomes

| Parameter | Value | Reference |

| Catalyst | Ni/Al₂O₃ | [3] |

| Reaction Type | Gas-phase hydrogenation | [2] |

| Purity of HFIP | High, suitable for pharmaceutical synthesis | [6] |

Part 2: Application of HFIP in the Synthesis of Sevoflurane

The most prevalent industrial synthesis of Sevoflurane from HFIP is a two-step process.[4] This method involves the chloromethylation of HFIP to form an intermediate, followed by a halogen-exchange fluorination to yield the final product.

Two-Step Synthesis of Sevoflurane from HFIP

This synthetic route is favored for its efficiency and the ability to produce high-purity Sevoflurane.

Step 1: Chloromethylation of HFIP

In the first step, HFIP is reacted with a source of formaldehyde (e.g., paraformaldehyde or trioxane) and a chlorinating agent in the presence of a Lewis acid catalyst, such as aluminum trichloride, to produce chloromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether (Sevochlorane).[3][6]

Step 2: Halogen-Exchange Fluorination

The intermediate, Sevochlorane, is then subjected to a halogen-exchange (Halex) reaction.[1] This involves reacting Sevochlorane with a fluorinating agent, such as potassium fluoride (KF), to replace the chlorine atom with a fluorine atom, yielding Sevoflurane.[1] The efficiency of this step can be enhanced by using a phase-transfer catalyst or a high-boiling polar aprotic solvent like polyethylene glycol (PEG).[1]

Visualization of the Synthetic Workflow

Caption: Two-step synthesis of Sevoflurane from HFIP.

Detailed Experimental Protocol: Two-Step Synthesis of Sevoflurane

This protocol provides a detailed methodology for the laboratory-scale synthesis of Sevoflurane from HFIP.

Part A: Synthesis of Chloromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether (Sevochlorane)

Materials:

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

-

Paraformaldehyde or 1,3,5-trioxane

-

Aluminum trichloride (AlCl₃)

-

Anhydrous solvent (e.g., dichloromethane)

-

Reaction vessel equipped with a stirrer, condenser, and dropping funnel

-

Ice bath

Procedure:

-

Reaction Setup: A reaction vessel is charged with HFIP and the anhydrous solvent under an inert atmosphere.

-

Catalyst Addition: The vessel is cooled in an ice bath, and aluminum trichloride is added portion-wise with stirring.

-

Formaldehyde Addition: A solution or suspension of paraformaldehyde (or trioxane) in the anhydrous solvent is added dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction is allowed to proceed at a controlled temperature, and the progress is monitored by a suitable analytical technique (e.g., ¹⁹F NMR spectroscopy).[4]

-

Work-up: Upon completion, the reaction is quenched by the slow addition of water or a dilute acid. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield crude Sevochlorane.

-

Purification: The crude product is purified by fractional distillation.

Part B: Synthesis of Sevoflurane via Halogen-Exchange Fluorination

Materials:

-

Chloromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether (Sevochlorane)

-

Anhydrous potassium fluoride (KF)

-

Polyethylene glycol (PEG-400) or other suitable solvent/phase-transfer catalyst

-

Reaction vessel equipped with a stirrer and a distillation setup

Procedure:

-

Reaction Setup: The reaction vessel is charged with anhydrous potassium fluoride and PEG-400.

-

Reagent Addition: Sevochlorane is added to the mixture with vigorous stirring.

-

Reaction and Distillation: The mixture is heated, and the Sevoflurane product is distilled directly from the reaction vessel as it is formed.

-

Purification: The collected distillate is washed with water, dried, and then subjected to a final fractional distillation to obtain high-purity Sevoflurane.

Data Presentation: Reaction Parameters and Product Characteristics

| Parameter | Step 1: Chloromethylation | Step 2: Fluorination | Reference |

| Reactants | HFIP, Paraformaldehyde, AlCl₃ | Sevochlorane, KF | [3][4] |

| Solvent/Catalyst | Anhydrous Dichloromethane | PEG-400 | [1] |

| Reaction Time | Optimized to ~4 hours | Varies with scale | [4] |

| Typical Yield | High | Good to Excellent | [3] |

| Final Product Purity | >99.9% after purification | >99.9% after purification | [3] |

Conclusion

The synthesis of the anesthetic Sevoflurane is a prime example of the application of fluorinated building blocks in pharmaceutical manufacturing. While 1,1,3,3-tetrafluoroacetone is not a direct precursor, the closely related hexafluoroacetone is the key starting material for producing 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). HFIP, in turn, is the essential intermediate for the efficient and high-yield synthesis of Sevoflurane. The two-step process, involving chloromethylation followed by halogen-exchange fluorination, represents a robust and scalable method for the production of this vital anesthetic. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis.

References

- Google Patents. (n.d.). EP1711449B1 - Purification of 1,1,1,3,3,3-hexafluoroisopropanol.

- Moghimi, A., Vojdani, M., Banan, A. R., Mollaei, A., Mahmoodian, M., & Moosavi, S. M. (2015). Reinvestigation of the Two-step Synthesis of Sevoflurane. Iranian journal of pharmaceutical research : IJPR, 14(3), 733–738.

- Google Patents. (n.d.). US7002043B2 - Process for producing 1,1,1-trifluoroacetone.

- Volatile Anesthetic Sevoflurane Precursor 1,1,1,3,3,3-Hexafluoro-2-Propanol (HFIP) Exerts an Anti-Prion Activity in Prion-Infected Culture Cells. (2021). International Journal of Molecular Sciences, 22(16), 8899.

-

ResearchGate. (n.d.). ChemInform Abstract: An Efficient and Environmentally Friendly Synthesis of the Inhalation Anesthetic Sevoflurane. Retrieved from [Link]

-

Patsnap Eureka. (n.d.). Preparation method for increasing synthetic yield of 1,1,3-trichloroacetone. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as a novel and effective solvent to facilely prepare cyclodextrin-assembled materials. Retrieved from [Link]

- Google Patents. (n.d.). CN106966874A - A kind of synthetic method of Sevoflurane.

-

Wikipedia. (n.d.). Trifluoroacetone. Retrieved from [Link]

- Google Patents. (n.d.). CN106631692A - Method for producing hexafluoroisopropanol and fluoromethyl hexafluoroisopropyl ether (sevoflurane).

-

Moghimi, A., Vojdani, M., Banan, A. R., Mollaei, A., Mahmoodian, M., & Moosavi, S. M. (2015). Reinvestigation of the Two-step Synthesis of Sevoflurane. Iranian journal of pharmaceutical research : IJPR, 14(3), 733–738. Retrieved from [Link]

Sources

- 1. Reinvestigation of the Two-step Synthesis of Sevoflurane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,1,1,3,3,3-Hexafluoro-2-propanol | 920-66-1 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Reinvestigation of the Two-step Synthesis of Sevoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Volatile Anesthetic Sevoflurane Precursor 1,1,1,3,3,3-Hexafluoro-2-Propanol (HFIP) Exerts an Anti-Prion Activity in Prion-Infected Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP1711449B1 - Purification of 1,1,1,3,3,3-hexafluoroisopropanol - Google Patents [patents.google.com]

Experimental protocol for nucleophilic addition to "1,1,3,3-Tetrafluoroacetone"

[1]

Content Type: Application Note & Detailed Protocol Subject: 1,1,3,3-Tetrafluoroacetone (Sym-Tetrafluoroacetone) CAS No: 360-52-1 Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary & Chemical Profile[2]

1,1,3,3-Tetrafluoroacetone (

This structural difference dictates a divergent reactivity profile:

-

High Electrophilicity: The four fluorine atoms create a highly electron-deficient carbonyl carbon, making it susceptible to rapid nucleophilic attack, even by weak nucleophiles.[1][2]

-

Hydrate Stability: Like HFA, it forms a stable gem-diol (hydrate) in the presence of water.[1] Successful nucleophilic addition requires rigorous anhydrous conditions.[1]

-

Acidic

-Protons: Unlike HFA, the presence of

Comparative Reactivity Data

| Property | Acetone | 1,1,3,3-Tetrafluoroacetone | Hexafluoroacetone (HFA) |

| Structure | |||

| Boiling Point | 56 °C | 57–60 °C | -27 °C |

| State (RT) | Liquid | Liquid | Gas |

| Activation Energy ( | 45.9 kcal/mol | 23.6 kcal/mol | 18.3 kcal/mol |

| Hydrate Stability ( | Low | High | Very High |

| Enolizable? | Yes ( | Yes (High Acidity) | No |

*Activation energy for nucleophilic attack by alkylboranes (Computational Ref [1]).

Safety & Handling

-

Volatility: With a boiling point of ~58 °C, the reagent is volatile. All transfers must occur in a fume hood.[1]

-

Corrosivity: Fluorinated ketones and their hydrates can be corrosive to skin and mucous membranes.[1]

-

Hydrate Equilibrium: Commercial samples may contain significant water (hydrate form).[1] The hydrate is often a viscous liquid or solid and is unreactive toward organometallics (Grignards/Lithiums) except to consume the reagent as a base.[1]

Pre-Protocol: Dehydration of the Reagent[4]

Context: If your CoA indicates the presence of water or if using an old bottle, dehydration is the critical first step. Using the hydrate directly with Grignard reagents will result in violent exotherms (protonation of R-MgX) and zero yield.[1]

Method: Distillation over Phosphorus Pentoxide ( )

-

Setup: Flame-dried short-path distillation apparatus under Argon.

-

Charge: Add 1,1,3,3-tetrafluoroacetone (or its hydrate) to the boiling flask.

-

Desiccant: Add

(approx. 20% w/w).-

Note: Sulfuric acid (

) is often used for HFA, but

-

-

Process: Gently heat the flask. Collect the fraction boiling at 57–60 °C .

-

Storage: Store the distillate over activated 3Å or 4Å molecular sieves under Argon.

Protocol A: Nucleophilic Addition of Organometallics (Grignard/Lithium)

Objective: Synthesis of tertiary fluoro-alcohols (

Experimental Workflow

Figure 1: Workflow for Organometallic Addition to 1,1,3,3-Tetrafluoroacetone.

Step-by-Step Procedure

-

Preparation:

-

Reagent Loading:

-

Nucleophile Addition:

-

Reaction Phase:

-

Quench & Workup:

Protocol B: Hemiacetal Formation (Stabilization)

Objective: Trapping the ketone as a stable hemiacetal or preparing it for further derivatization. Relevance: 1,1,3,3-tetrafluoroacetone hemiacetals are often stable, isolable solids, unlike non-fluorinated analogues.

Procedure

Troubleshooting & Mechanistic Insights

| Issue | Probable Cause | Corrective Action |

| No Reaction (Recovered SM) | Reagent was Hydrated. | Dehydrate using |

| Low Yield / Polymerization | Reaction Temp too high.[1] | Maintain -78 °C strictly during addition. |

| Haloform Cleavage Products | Nucleophile acted as Base.[1] | Use less basic nucleophiles (e.g., organozinc) or ensure rapid mixing.[1] |

| Product Volatility | Product lost on Rotovap. | Do not use high vacuum.[1] Distill solvent at atmospheric pressure. |

Mechanistic Note: The "Inductive Trap"

The

References

-